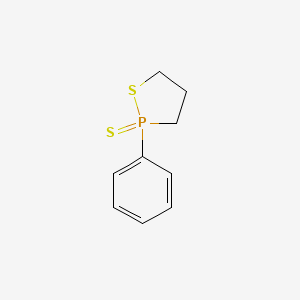
1,1'-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) is an organic compound characterized by the presence of two 2,4-dimethylbenzene groups connected via an ethyne (acetylene) linkage
Méthodes De Préparation
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) typically involves the coupling of 2,4-dimethylbenzene derivatives with an acetylene source. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial production methods may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings, such as nitro, halogen, or alkyl groups, using reagents like nitric acid, halogens, or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diketones, while reduction results in saturated hydrocarbons.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its conjugated system, which can exhibit interesting photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism by which 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) exerts its effects depends on its specific application. In chemical reactions, the ethyne linkage provides a site for various transformations, such as addition or cycloaddition reactions. In biological systems, its conjugated structure can interact with biomolecules, potentially affecting cellular pathways and molecular targets .
Comparaison Avec Des Composés Similaires
1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) can be compared with other similar compounds, such as:
1,1’-(Ethane-1,2-diyl)bis(2,4-dimethylbenzene): This compound has a saturated ethane linkage instead of an ethyne linkage, resulting in different chemical reactivity and physical properties.
1,1’-(Ethyne-1,2-diyl)bis(4-methylbenzene): This compound has a similar ethyne linkage but with different substitution patterns on the benzene rings, leading to variations in reactivity and applications.
The uniqueness of 1,1’-(Ethyne-1,2-diyl)bis(2,4-dimethylbenzene) lies in its specific substitution pattern and the presence of the ethyne linkage, which imparts distinct electronic and structural properties.
Propriétés
Numéro CAS |
61440-87-7 |
|---|---|
Formule moléculaire |
C18H18 |
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
1-[2-(2,4-dimethylphenyl)ethynyl]-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H18/c1-13-5-7-17(15(3)11-13)9-10-18-8-6-14(2)12-16(18)4/h5-8,11-12H,1-4H3 |
Clé InChI |
QYBFEDIBBFJAQK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C#CC2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


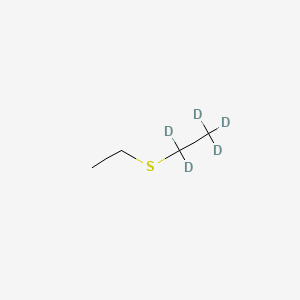
![2-Methyl-2-(2-methylpropyl)-2-azaspiro[4.4]nonan-2-ium iodide](/img/structure/B14584457.png)
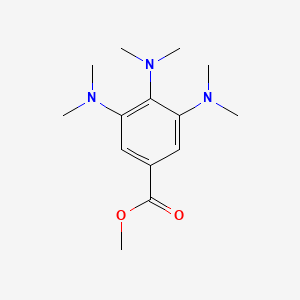
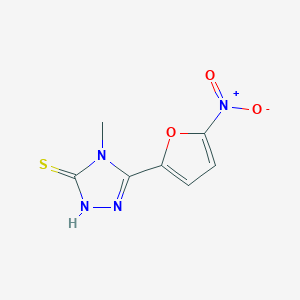
![7-[Acetyl(1-phenylnonyl)amino]heptanoic acid](/img/structure/B14584488.png)
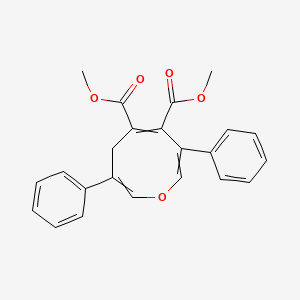



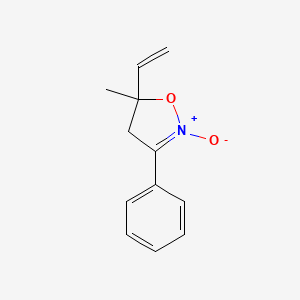
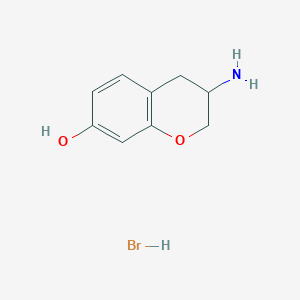
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
![1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium](/img/structure/B14584557.png)
